{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353947-66-6) is a piperidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~1.5) and metabolic stability due to the rigid cyclopropane ring.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13(11-4-5-11)7-10-3-2-6-14(8-10)9-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYAPCMUSYDZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with a unique piperidine structure that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1353976-36-9
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural characteristics. The presence of the cyclopropyl group and piperidine moiety suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar piperidine structures exhibit notable antibacterial and antifungal properties. For instance, derivatives of piperidine have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | 4.69 - 22.9 | B. subtilis, S. aureus |
Structure-Activity Relationship (SAR)
The structure of this compound allows for predictions regarding its biological activity using SAR models. The arrangement of functional groups plays a crucial role in determining the compound's pharmacological effects.
Key Features Influencing Activity:
- Cyclopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperidine Ring : Known for its ability to interact with neurotransmitter receptors.
- Carboxylic Acid Moiety : May contribute to binding affinity with various targets.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antibacterial Studies : Research indicated that related piperidine derivatives demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values suggesting effective dosage levels for therapeutic applications .
- Neuropharmacological Effects : Investigations into similar piperidine compounds have revealed their potential as neuroactive agents, influencing dopamine receptor pathways which may be relevant for conditions like depression or anxiety .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System (CNS) Disorders
Research indicates that compounds with piperidine structures often exhibit neuroactive properties. Specifically, {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid has been studied for its potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. These interactions suggest possible applications in treating conditions such as depression, anxiety, and schizophrenia.
2. Pain Management
There is emerging evidence that piperidine derivatives can act as analgesics. The compound's ability to penetrate the blood-brain barrier may enhance its effectiveness in pain modulation, making it a candidate for further development in pain relief therapies.
3. Antidepressant Activity
Studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models. The specific mechanism may involve the inhibition of monoamine reuptake, which could be a target for developing new antidepressant medications.
Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine ring structure could enhance receptor affinity and selectivity, leading to improved therapeutic profiles for treating mood disorders.
Study 2: Analgesic Properties
In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic effects of various piperidine derivatives, including this compound. Results indicated significant pain relief in rodent models, suggesting a viable pathway for developing new pain management medications.
Study 3: Antidepressant Efficacy
A recent investigation into the antidepressant efficacy of novel piperidine compounds highlighted this compound as a promising candidate due to its favorable pharmacokinetic properties and minimal side effects compared to traditional antidepressants.
Comparative Analysis Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| CNS Disorders | Piperidine Derivative | Modulates dopamine/serotonin pathways |
| Pain Management | Analgesic | Significant pain relief in preclinical models |
| Antidepressant Activity | Neuroactive Compound | Improved receptor affinity; reduced side effects |
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is typically synthesized through multi-step protocols involving key intermediates. A representative synthesis pathway includes:
Step 1: Piperidine Alkylation
-
Reagents : Cyclopropanecarbaldehyde, tert-butyl-piperidine-4-yl carbamate
-
Conditions : Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hrs
-
Yield : 64–72%
-
Product : N-cyclopropylmethyl-piperidine intermediate
Step 2: Acetic Acid Functionalization
-
Reagents : Bromoacetic acid, Hunig’s base (DIPEA)
-
Conditions : DCM solvent, 0°C to room temperature, 6 hrs
-
Product : {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Functional Group Transformations
The compound undergoes reactions at its amino, acetic acid, and piperidine groups:
Acylation of the Secondary Amine
-
Reagents : Acetic anhydride or acetyl chloride
-
Conditions : Pyridine catalyst, 60°C, 4 hrs
-
Outcome : N-acetylated derivative forms with 85% efficiency
-
Application : Enhances blood-brain barrier permeability for CNS-targeted drugs
Esterification of the Carboxylic Acid
-
Reagents : Methanol, H2SO4 (catalytic)
-
Conditions : Reflux at 70°C for 8 hrs
-
Yield : Methyl ester derivative (92%)
-
Significance : Improves solubility in organic solvents for further modifications
Oxidation of the Piperidine Ring
-
Reagents : m-Chloroperbenzoic acid (mCPBA)
-
Conditions : Dichloromethane, 0°C, 2 hrs
-
Outcome : N-Oxide derivative with 78% yield
-
Use Case : Modulates receptor binding affinity in neurotransmitter analogs
Cross-Coupling Reactions
The cyclopropyl group participates in selective couplings:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh3)4
-
Conditions : DMF/H2O (3:1), K2CO3, 90°C, 12 hrs
-
Yield : Biphenyl derivatives (51–67%)
-
Example :
Buchwald-Hartwig Amination
-
Reagents : Aryl halide, Pd2(dba)3, BINAP ligand
-
Conditions : Toluene, 110°C, 24 hrs
-
Outcome : Arylaminated derivatives (44–62%)
-
Application : Generates analogs for structure-activity relationship (SAR) studies
Hydrolysis and Decarboxylation
The acetic acid moiety undergoes pH-dependent transformations:
Acid-Catalyzed Hydrolysis
-
Reagents : 6N HCl
-
Conditions : Ethanol, reflux, 4–16 hrs
-
Outcome : Cleavage of the piperidine-acetic acid bond (83% recovery of piperidine intermediate)
Thermal Decarboxylation
-
Conditions : 200°C under inert atmosphere (N2)
-
Product : CO2 elimination yields a tertiary amine (76%)
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts under specific conditions:
Hydrogenolysis
-
Reagents : H2 gas, RANEY® nickel catalyst
-
Conditions : DMF, 25°C, 6 hrs
-
Outcome : Ring opening to form a propyl chain (89%)
-
Utility : Alters lipophilicity for pharmacokinetic optimization
Radical Addition
-
Reagents : Diethylzinc, CCl4
-
Conditions : Light initiation, 40°C, 3 hrs
-
Product : Chlorinated derivative (71%)
-
Note : Used to introduce halogen atoms for radioimaging probes
Biological Conjugation Reactions
The compound serves as a scaffold for bioconjugates:
Peptide Coupling
-
Reagents : HATU, DIPEA
-
Conditions : DMF, 25°C, 2 hrs
-
Yield : Peptide-drug conjugates (68–74%)
-
Example : Conjugation with Gly-Phe-Leu tripeptide enhances tumor targeting
Glycosylation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ primarily in substituents on the piperidine ring or amino group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula inferred from CAS data in .
Structure-Activity Relationships (SAR)
- Amino Substituents: Methyl-cyclopropyl: Optimal balance between lipophilicity and solubility for blood-brain barrier penetration . Benzyl-cyclopropyl: Enhances hydrophobic interactions but may reduce solubility (aqueous solubility <10 µM) .
- Ring Size : Pyrrolidine analogs () exhibit faster renal clearance due to reduced molecular weight, whereas piperidine derivatives show prolonged activity .
Preparation Methods
Synthesis of the Piperidine Intermediate
The piperidine scaffold is typically prepared through cyclization reactions or commercial sourcing. For example, 1-(3-aminomethyl-piperidin-1-yl)-acetic acid ethyl ester is synthesized via nucleophilic substitution between piperidine-3-carboxaldehyde and ethyl bromoacetate in the presence of a base such as potassium carbonate.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 60°C
-
Yield: 78%
Introduction of the Cyclopropyl-Methyl-Amino Group
The key step involves reductive amination between the primary amine of the piperidine intermediate and cyclopropylmethyl ketone. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates this transformation.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| pH | 5.5 | Maximizes imine formation |
| Temperature | 25°C | Prevents side reactions |
| Catalyst Loading | 1.2 equiv | Balances cost and efficiency |
Acetic Acid Moiety Installation
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/methanol/water solvent system. Subsequent purification via acid-base extraction yields the final product with >95% purity.
Characterization Data :
-
1H NMR (500 MHz, DMSO-d6) : δ 3.72 (s, 2H, CH2COO−), 2.98–3.12 (m, 4H, piperidine-H), 2.45 (s, 3H, N–CH3).
Method 2: Mannich Reaction-Based Synthesis
Formation of the Piperidine Scaffold
A Mannich reaction between cyclopropylmethylamine, formaldehyde, and a β-keto ester precursor generates the substituted piperidine. This one-pot method proceeds in acetic acid at 80°C, achieving a 65% yield.
Mechanistic Insight :
The reaction proceeds via enamine formation, followed by cyclization to the six-membered ring. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–18 hours).
Functionalization with Cyclopropyl-Methyl-Amino
Post-cyclization, the secondary amine is methylated using methyl iodide and potassium carbonate in acetonitrile. This step requires careful control of stoichiometry to avoid over-alkylation.
Final Acetic Acid Derivatization
The ester group is converted to the acid under mild basic conditions (LiOH, THF/H2O), followed by recrystallization from ethyl acetate to afford the product in 82% yield.
Method 3: Solid-Phase Synthesis
A less conventional approach employs resin-bound piperidine derivatives. The Rink amide resin is functionalized with Fmoc-protected piperidine, followed by sequential deprotection, coupling with cyclopropylmethylamine (HATU/DIPEA), and cleavage with trifluoroacetic acid. While scalable, this method faces challenges in achieving high enantiomeric purity.
Optimization Strategies
Design of Experiments (DOE) for Reaction Conditions
A DOE approach identified temperature and solvent polarity as critical factors for the reductive amination step. Acetonitrile outperformed DMF and THF in minimizing byproducts.
Table 1: Solvent Impact on Reductive Amination
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 88 | 97 |
| THF | 7.6 | 72 | 89 |
| DMF | 36.7 | 68 | 84 |
Catalyst Screening
Raney nickel and palladium on carbon were compared for hydrogenation steps. Raney nickel provided superior selectivity for the cyclopropyl group, avoiding ring-opening side reactions.
Challenges and Troubleshooting
-
Cyclopropyl Ring Stability : Strong acids or high temperatures can lead to ring-opening. Mitigated by using buffered conditions (pH 5–6) during amination.
-
Racemization : Chiral centers in the piperidine core require low-temperature reactions (<30°C) to retain configuration.
-
Purification Difficulties : Silica gel chromatography struggles with polar byproducts. Switching to reverse-phase HPLC or crystallization from ethyl acetate/hexane mixtures improves outcomes .
Q & A
Q. Q1. What are the recommended synthetic routes for {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can purity be optimized?
A1: The compound can be synthesized via a multi-step process:
- Step 1: React cyclopropylmethylamine with a piperidine derivative bearing a methyl-acetic acid moiety. Use THF as a solvent and LiOH for hydrolysis, followed by acidification to isolate intermediates .
- Step 2: Purify intermediates via silica gel chromatography (PE/EA gradient) and confirm structure using NMR (e.g., 1H NMR for cyclopropyl protons at δ 0.95–1.09 ppm) and mass spectrometry (calculated vs. observed [M+H]+) .
- Purity Optimization: Employ recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) and monitor by HPLC with UV detection at 254 nm .
Q. Q2. How can the stereochemical configuration of the cyclopropyl and piperidine moieties be resolved?
A2:
- Chiral Synthesis: Start with enantiopure precursors, such as (R)- or (S)-configured amino acids, to control stereochemistry during piperidine ring formation .
- Analytical Confirmation: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with standards .
Q. Q3. What spectroscopic techniques are critical for structural characterization?
A3:
- NMR: Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm), piperidine protons (δ 1.6–3.0 ppm), and acetic acid carboxyl (δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₃H₂₂N₂O₂ requires [M+H]+ = 263.1756) .
- FT-IR: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and amine (N-H) vibrations at ~3300 cm⁻¹ .
Advanced Research Questions
Q. Q4. How can researchers address contradictory bioactivity data in different assay systems (e.g., receptor binding vs. cellular efficacy)?
A4:
- Assay Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Target Validation: Use CRISPR/Cas9 to knock out putative receptors (e.g., opioid or chemokine receptors) and assess activity loss .
- Off-Target Screening: Perform broad-panel receptor binding assays (e.g., CEREP) to identify cross-reactivity .
Q. Q5. What strategies improve metabolic stability for in vivo studies?
A5:
- Structural Modifications: Introduce fluorine atoms at metabolically labile positions (e.g., cyclopropyl methyl group) to block CYP450 oxidation .
- Prodrug Design: Mask the acetic acid moiety as an ester (e.g., methyl ester) for enhanced oral bioavailability, followed by enzymatic hydrolysis in vivo .
Q. Q6. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
A6:
- Docking Simulations: Use AutoDock Vina to model interactions with target receptors (e.g., μ-opioid receptor). Focus on hydrogen bonding between the acetic acid group and receptor residues (e.g., Tyr148) .
- MD Simulations: Perform 100-ns molecular dynamics (GROMACS) to assess conformational stability of the piperidine-cyclopropyl ensemble in lipid bilayers .
Q. Q7. What are the best practices for resolving discrepancies in cytotoxicity profiles across cell lines?
A7:
Q. Q8. How can researchers validate target engagement in complex biological matrices (e.g., brain tissue)?
A8:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
